

Spectroscopic Analysis of 3-Dodecanone: A Technical Guide

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Compound of Interest

Compound Name: 3-Dodecanone

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This guide provides a comprehensive overview of the spectroscopic data for **3-dodecanone**, a saturated ketone of interest in various chemical research fields. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of **3-dodecanone** in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **3-dodecanone** (C₁₂H₂₄O), both proton (¹H) and carbon-13 (¹³C) NMR are essential for structural elucidation.

¹H NMR Spectral Data

The ¹H NMR spectrum of **3-dodecanone** is characterized by signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group. Protons closer to the carbonyl group (alpha-protons) are deshielded and appear at a higher chemical shift (downfield).^{[1][2]}

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
CH ₃ (C1)	0.88	Triplet	3H
-(CH ₂) ₇ - (C5-C11)	1.26	Multiplet	14H
CH ₂ (C4)	1.54	Quintet	2H
CH ₂ (C2)	2.39	Quartet	2H
CH ₃ (C12)	1.05	Triplet	3H

Note: Predicted values based on typical chemical shifts for aliphatic ketones. Actual values may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon is highly deshielded and appears significantly downfield.^[1]

Assignment	Chemical Shift (δ , ppm)
C=O (C3)	211.8
CH ₂ (C2)	35.8
CH ₂ (C4)	42.6
-(CH ₂) ₇ - (C5-C11)	22.7 - 31.9
CH ₃ (C1)	14.1
CH ₃ (C12)	7.9

Note: Some data may be restricted and require account access for full viewing on databases like SpectraBase.^[3] Values presented are representative for this class of compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of **3-dodecanone** is the strong absorption band corresponding to the carbonyl (C=O) group stretch.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
C=O Stretch (Ketone)	~1715	Strong
C-H Stretch (Alkyl)	2850 - 2960	Strong
C-H Bend (Alkyl)	1375, 1465	Medium

Saturated aliphatic ketones typically show a strong C=O stretching vibration band around 1715 cm⁻¹.[\[6\]](#)[\[7\]](#) The spectrum will also display strong C-H stretching absorptions from the alkyl chain between 2850 and 2960 cm⁻¹.[\[7\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-dodecanone**, electron ionization (EI) is a common method. The molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (184.32 g/mol).[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Key fragmentation patterns for aliphatic ketones include α-cleavage and McLafferty rearrangement.[\[1\]](#)[\[12\]](#)[\[13\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
57	100	[C ₄ H ₉] ⁺ or [CH ₃ CH ₂ CO] ⁺ (α-cleavage)
72	~90	[CH ₃ CH ₂ C(OH)CH ₂] ⁺ (McLafferty rearrangement)
29	~63	[CH ₃ CH ₂] ⁺
43	~56	[CH ₃ CO] ⁺

Data sourced from PubChem.[8]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **3-dodecanone**.

NMR Spectroscopy Protocol

- **Sample Preparation:** A solution of **3-dodecanone** is prepared by dissolving approximately 5-10 mg of the compound in about 0.7-1.0 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.[14]
- **Instrument Setup:** A modern NMR spectrometer (e.g., 400 MHz or higher) is used. The spectrometer is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.[14]
- **Data Acquisition:** For ^1H NMR, a standard pulse sequence is used to acquire the spectrum. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed. Key parameters such as acquisition time, relaxation delay, and number of scans are optimized to ensure good signal-to-noise ratio.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

- **Sample Preparation:** For a liquid sample like **3-dodecanone**, the simplest method is to place a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
- **Instrument Setup:** A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the clean salt plates is recorded.
- **Data Acquisition:** The salt plates with the sample are placed in the spectrometer's sample holder. The infrared spectrum is then recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

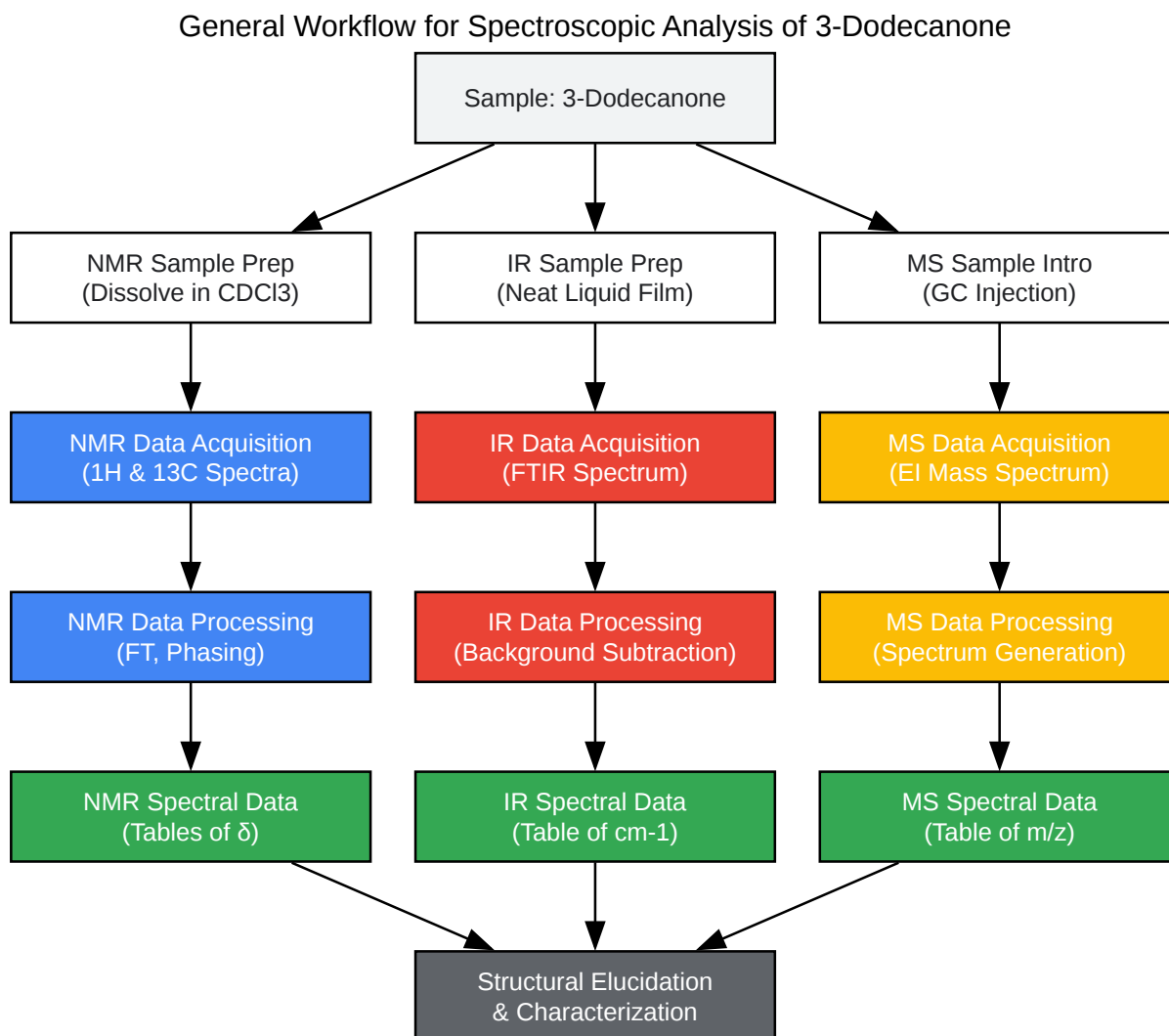
- **Data Processing:** The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry Protocol

- **Sample Introduction:** A small amount of **3-dodecanone** is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.[\[15\]](#)
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for EI-MS), causing ionization and fragmentation.[\[8\]](#)[\[15\]](#)
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).[\[15\]](#)
- **Detection:** The separated ions are detected, and their abundance is measured. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.[\[15\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-dodecanone**.



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Caption: Workflow for the spectroscopic analysis of **3-dodecanone**.

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